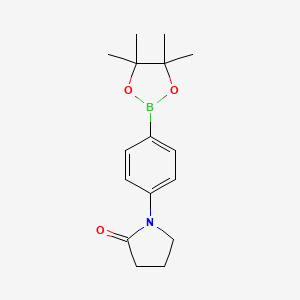

4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Description

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-9-13(10-8-12)18-11-5-6-14(18)19/h7-10H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSWCEFASKJARU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester, a valuable building block in contemporary drug discovery and development. The methodology presented is structured to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Strategic Importance

This compound is a bifunctional molecule of significant interest. The phenylboronic acid pinacol ester moiety is a cornerstone of modern organic synthesis, primarily serving as a stable, versatile coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, essential for assembling the complex molecular architectures of active pharmaceutical ingredients (APIs).

The 2-oxo-1-pyrrolidinyl (or lactam) group, on the other hand, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its presence can confer desirable pharmacokinetic properties, such as improved solubility and metabolic stability, and facilitate crucial hydrogen bonding interactions with biological targets. The combination of these two functionalities in a single molecule creates a highly valuable reagent for building complex, drug-like molecules.

The most robust and widely adopted strategy for synthesizing this target molecule is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-boron bond by reacting an aryl halide with a diboron reagent.[2] It is renowned for its mild conditions and exceptional tolerance of various functional groups, making it ideal for late-stage functionalization and the synthesis of complex intermediates like the one discussed herein.[3][4]

The Synthetic Approach: Miyaura Borylation

The chosen synthetic pathway involves the palladium-catalyzed borylation of the precursor, 1-(4-bromophenyl)pyrrolidin-2-one. This approach is favored due to the commercial availability of the starting materials and the high efficiency and functional group tolerance of the Miyaura reaction.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount for troubleshooting and optimization. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:[2]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate (Ar-Pd-Br).[5]

-

Ligand Exchange/Metathesis: The base, typically potassium acetate (KOAc), displaces the bromide on the palladium complex, forming an acetato-palladium(II) species (Ar-Pd-OAc). This step is crucial as the Pd-O bond is more reactive than the Pd-Br bond.[4]

-

Transmetalation: The diboron reagent, bis(pinacolato)diboron (B₂pin₂), transmetalates with the Ar-Pd-OAc intermediate. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step, resulting in the formation of an Ar-Pd-Bpin species and regenerating the acetate.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound (Ar-Bpin), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, providing clear steps and rationale to ensure a successful outcome.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 1-(4-Bromophenyl)pyrrolidin-2-one | C₁₀H₁₀BrNO | 240.10 | 10.0 mmol | 1.0 | 2.40 g |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 12.0 mmol | 1.2 | 3.05 g |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.3 mmol | 0.03 | 245 mg |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 30.0 mmol | 3.0 | 2.94 g |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - | 50 mL |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-(4-bromophenyl)pyrrolidin-2-one (2.40 g), bis(pinacolato)diboron (3.05 g), Pd(dppf)Cl₂ (245 mg), and potassium acetate (2.94 g).

-

Expertise & Experience: The use of an inert atmosphere (nitrogen or argon) is critical. The active Pd(0) catalyst, which is generated in situ, is sensitive to oxygen and can be readily oxidized, leading to catalyst deactivation and significantly lower yields.

-

-

Solvent Addition and Degassing: Add 50 mL of anhydrous 1,4-dioxane to the flask. Degas the resulting suspension by bubbling nitrogen through the solvent for 15-20 minutes.

-

Expertise & Experience: Degassing the solvent is a crucial step to remove dissolved oxygen.[6] Even with an inert gas headspace, dissolved oxygen can compromise the reaction. Anhydrous solvent is used to prevent unwanted side reactions, such as the hydrolysis of the boronic ester product.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

Trustworthiness: The choice of base, potassium acetate, is deliberate. It is a weak base that activates the palladium complex for transmetalation without being so strong as to promote a competing Suzuki-Miyaura coupling between the newly formed product and the starting aryl bromide.[2][4] Stronger bases can significantly reduce the yield of the desired boronic ester.[3]

-

-

Work-up Procedure: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Expertise & Experience: Filtration through Celite provides a simple and effective method for removing the heterogeneous catalyst and fine inorganic precipitates, simplifying the subsequent purification steps.

-

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Purification and Characterization

Arylboronic acid pinacol esters can be sensitive to standard silica gel chromatography, sometimes leading to decomposition or strong adsorption.[7]

Purification Protocol

Flash column chromatography is the preferred method for purification.

-

Stationary Phase: Silica gel. To mitigate potential on-column degradation, the silica gel can be pre-treated by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%) or by using silica gel impregnated with boric acid.[8]

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) is typically effective.

-

Outcome: The purified product is typically isolated as a white to off-white solid. Expected yield: 75-90%.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.80 (d, 2H), 7.55 (d, 2H), 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (m, 2H), 1.35 (s, 12H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 174.5, 143.0, 135.5, 119.0, 84.0, 49.0, 32.5, 25.0, 18.5. |

| Mass Spec (ESI+) | Expected m/z for C₁₆H₂₃BNO₃ [M+H]⁺: 290.1765 |

| Appearance | White to off-white solid |

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration. The key diagnostic signals are the doublets in the aromatic region, the singlet for the 12 pinacol protons, and the three distinct multiplets for the pyrrolidinone ring protons.

References

- Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 29(10), 2339–2348.

-

Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. Retrieved from [Link]

-

Cammidge, A. N., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ACS Publications. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8746-8772.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

- Molander, G. A., et al. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Organic Letters, 14(13), 3392–3395.

- De Vries, J. G., & Tran, D. N. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109.

- Müller, T. J. J. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(15), 4983.

- Isobe, H., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemical and Pharmaceutical Bulletin, 60(7), 972-975.

- Hitosugi, S., et al. (2012). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 14(10), 2568–2571.

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

- Morin, M. D., et al. (2014). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Tetrahedron Letters, 55(30), 4153–4155.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from [Link]

-

Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

- Martini, D., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(2), 501-506.

- Lipshutz, B. H., et al. (2011). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic Letters, 13(15), 4032–4035.

-

Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]

-

AccelaChem. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]

- Kaczmarczyk, G., et al. (2022).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

An In-Depth Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of this compound (CAS No. 1003309-09-8). Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with practical insights to facilitate its effective use as a key building block in modern organic synthesis.

Introduction: A Versatile Building Block at the Nexus of Boron Chemistry and Medicinal Scaffolds

This compound is a bifunctional organic compound of significant interest in contemporary drug discovery and materials science. It strategically combines two highly valuable chemical motifs:

-

The Phenylboronic Acid Pinacol Ester: A stable, versatile, and widely used precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This functionality allows for the facile construction of carbon-carbon bonds, a cornerstone of modern synthetic chemistry.[3][4] Pinacol esters, in particular, offer enhanced stability and easier handling compared to their corresponding free boronic acids.[5]

-

The 2-Pyrrolidinone Moiety: A privileged scaffold in medicinal chemistry. The five-membered lactam ring is a common feature in numerous natural products and FDA-approved pharmaceuticals.[6][7] Its inclusion in drug candidates can improve critical properties such as aqueous solubility and metabolic stability.[7][8]

The convergence of these two motifs in a single molecule makes it a powerful reagent for introducing the N-arylpyrrolidinone structure into complex molecular architectures, enabling the exploration of novel chemical space for therapeutic and material applications.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its proper handling, storage, and application in chemical reactions. The key properties of this compound are summarized below.

| Property | Value | Source / Notes |

| CAS Number | 1003309-09-8 | [9][10][11][12][13] |

| Molecular Formula | C₁₆H₂₂BNO₃ | [9][10][11] |

| Molecular Weight | 287.16 g/mol | [9] |

| Appearance | White to yellow solid | [9] |

| Purity | Commercially available in ≥95% purity | [11][14] |

| Boiling Point | 478.0 ± 28.0 °C at 760 Torr | (Predicted)[9] |

| Density | 1.12 ± 0.1 g/cm³ at 20 °C | (Predicted)[9] |

| Melting Point | Not Available | [9] |

| Solubility | Not Available | [9] |

| Storage Conditions | Store in a refrigerator (2 to 8 °C), sealed in a dry atmosphere | [9] |

Structural Elucidation and Spectroscopic Signature

The molecular structure defines the reactivity and function of the compound.

Caption: Molecular structure of this compound.

Expected Spectroscopic Data:

While specific spectra are instrument- and condition-dependent, the expected signals for structural confirmation are as follows:

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on the phenyl ring (typically in the 7-8 ppm region), the three sets of methylene protons of the pyrrolidinone ring (aliphatic region, ~2-4 ppm), and a characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group (around 1.3 ppm).

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the lactam (~175 ppm), aromatic carbons (120-150 ppm), the carbons of the pinacol group (including the quaternary carbons bonded to oxygen), and the aliphatic carbons of the pyrrolidinone ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should reveal the molecular ion peak [M+H]⁺ or other adducts corresponding to the molecular weight of 287.16.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide carbonyl (~1680-1700 cm⁻¹), C-N stretching, aromatic C=C stretching, and B-O stretching bands.

Stability and Reactivity Profile

Hydrolytic Instability: A Critical Consideration

A primary challenge in working with aryl pinacolboronate esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid and pinacol.[5][15] This degradation pathway is particularly relevant under typical reversed-phase HPLC conditions, which often use aqueous mobile phases.[16]

Causality: The boron atom in the boronate ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This process is often facilitated by acidic or basic conditions and can be accelerated by active surfaces, such as the silica in a standard HPLC column.[17]

This instability necessitates careful selection of analytical methods and mandates strict anhydrous conditions for storage and reactions to ensure the integrity and reactivity of the reagent.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The principal application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[2] The reaction involves the palladium-catalyzed coupling of the organoboron species with an organohalide (or triflate).

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Best Practices for Analysis

Accurate assessment of purity is critical for ensuring stoichiometric control and reproducibility in synthetic applications. Given the hydrolytic instability, standard analytical methods must be adapted.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol is designed to minimize on-column hydrolysis, providing an accurate purity profile.

1. Rationale for Method Design: The core challenge is to prevent the interaction of the boronic ester with water and active silanol groups on the HPLC column. The strategy involves using an aprotic sample diluent and a chemically inert stationary phase.[15][17]

2. Instrumentation and Materials:

-

HPLC system with UV detector

-

Column: Waters XTerra MS C18 or equivalent low-silanol, end-capped column

-

Mobile Phase A: Ammonium bicarbonate buffer or highly basic mobile phase (pH > 10)

-

Mobile Phase B: Acetonitrile

-

Diluent: Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Sample: this compound

3. Step-by-Step Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the anhydrous diluent (ACN or THF). Sonicate briefly if necessary to ensure complete dissolution. Perform dilutions as needed using the same diluent. Expertise & Experience: Using an aprotic solvent is the most critical step to prevent premature hydrolysis before injection.[16]

-

HPLC Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes or until a stable baseline is achieved.

-

Chromatographic Conditions (Example):

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient from ~95% Mobile Phase A to 95% Mobile Phase B over 15-20 minutes.

-

-

Data Analysis: Integrate the peak corresponding to the intact pinacol ester and any impurity peaks, including the peak for the hydrolyzed boronic acid. Calculate the area percent purity.

Caption: Workflow for the accurate purity analysis of boronic pinacol esters via RP-HPLC.

Conclusion: An Enabling Reagent for Innovation

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists and materials scientists. Its well-defined physicochemical properties, when coupled with a clear understanding of its reactivity and stability, allow for its reliable application in Suzuki-Miyaura cross-coupling reactions. The presence of the medicinally relevant pyrrolidinone scaffold provides a direct route to novel compounds with potentially enhanced pharmacological profiles. The analytical protocols and handling considerations detailed in this guide provide the necessary framework for researchers to confidently and effectively integrate this valuable building block into their synthetic programs.

References

- Vertex AI Search. 1003309-09-8 | this compound.

- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- LookChem. (2025).

- ChemicalBook. (2024). The uses of 2-Pyrrolidinone.

- ResearchGate. Selected drugs containing the 2-pyrrolidinone moiety.

- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- American Elements. This compound | CAS 1003309-09-8.

- ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022.

- PubChem. (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester | C19H24BNO2 | CID 17750276.

- NIH Public Access. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- ResearchGate. Suzuki-Miyaura cross-coupling reactions of phenylboronic,....

- Wikipedia. Suzuki reaction.

- ChemUniverse. This compound.

- Journal of Chromatography A. (2012).

- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- Arctom Scientific. CAS NO. 1003309-09-8 | this compound.

- Parchem. This compound (Cas 1003309-09-8).

- ResearchGate.

- ResearchGate. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 10. americanelements.com [americanelements.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. arctomsci.com [arctomsci.com]

- 13. parchem.com [parchem.com]

- 14. 1003309-09-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS: 1003309-09-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester, a versatile building block in modern organic synthesis. Moving beyond a simple datasheet, this document offers field-proven insights into its synthesis, characterization, and strategic application, particularly in the realm of medicinal chemistry and drug discovery. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Core Compound Analysis: Chemical Identity and Properties

This compound, also known by its IUPAC name 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one, is a key reagent in palladium-catalyzed cross-coupling reactions.[1] The pinacol ester functional group offers significant advantages over the corresponding free boronic acid, primarily enhanced stability towards air and moisture, which simplifies handling, storage, and improves reaction consistency.[2]

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1003309-09-8 | [1][3] |

| Molecular Formula | C₁₆H₂₂BNO₃ | [1] |

| Molecular Weight | 287.16 g/mol | [1] |

| Appearance | White to yellow solid | [3] |

| Storage | Store in a refrigerator (2 to 8 °C), sealed in a dry environment.[3] | |

| SMILES | O=C1N(C2=CC=C(B3OC(C)(C)C(C)(C)O3)C=C2)CCC1 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved through a Miyaura borylation reaction. This process involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. The logical precursor for this synthesis is 1-(4-bromophenyl)pyrrolidin-2-one.

Logical Synthesis Workflow

Caption: Synthesis pathway for the target compound.

Experimental Protocol: Miyaura Borylation

This protocol is based on established methodologies for the Miyaura borylation of aryl bromides.[2][4]

Materials:

-

1-(4-Bromophenyl)pyrrolidin-2-one

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 1-(4-bromophenyl)pyrrolidin-2-one (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This is repeated three times.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the flask.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The resulting product should be a white to off-white solid.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.80-7.75 (d, 2H, Ar-H ortho to boron)

-

7.60-7.55 (d, 2H, Ar-H meta to boron)

-

3.90-3.85 (t, 2H, N-CH₂ in pyrrolidinone ring)

-

2.65-2.60 (t, 2H, CO-CH₂ in pyrrolidinone ring)

-

2.20-2.10 (quintet, 2H, CH₂ in pyrrolidinone ring)

-

1.35 (s, 12H, methyl groups on pinacol)

-

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

-

174.5 (C=O)

-

144.0 (Ar-C attached to N)

-

135.5 (Ar-CH ortho to boron)

-

118.5 (Ar-CH meta to boron)

-

(Ar-C attached to B is often not observed or is very broad)

-

84.0 (quaternary C of pinacol)

-

50.0 (N-CH₂)

-

32.5 (CO-CH₂)

-

25.0 (methyl C of pinacol)

-

18.0 (CH₂)

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[5]

General Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Coupling with a Heteroaryl Bromide

The following protocol is adapted from a documented synthesis utilizing this compound.

Materials:

-

This compound

-

3-Bromo-6-chloropyridin-2-amine (or other suitable heteroaryl halide)

-

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine this compound (1.3 equiv), 3-bromo-6-chloropyridin-2-amine (1.0 equiv), and potassium phosphate (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.04 equiv).

-

Add 1,4-dioxane and water in a 5:1 ratio (e.g., 15 mL dioxane, 3 mL water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Heat the reaction to 80 °C and stir for 4 hours or until completion as monitored by LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

-

Catalyst (Pd(dppf)Cl₂): This palladium complex is widely used for Suzuki couplings due to its high activity and stability, effectively catalyzing the reaction with a variety of substrates, including heteroaryl halides.[5]

-

Base (K₃PO₄): A moderately strong base is required to facilitate the transmetalation step of the catalytic cycle. Potassium phosphate is often effective and is compatible with many functional groups.

-

Solvent System (Dioxane/Water): The mixed solvent system ensures the solubility of both the organic reagents and the inorganic base, which is crucial for the reaction to proceed efficiently.

Safety and Handling

Based on available GHS information, this compound should be handled with care.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, follow standard first aid procedures and seek medical attention if irritation persists.[6]

Applications in Drug Discovery and Beyond

The "4-(2-Oxo-1-pyrrolidinyl)phenyl" moiety is a valuable pharmacophore found in various biologically active molecules. The title compound serves as a critical intermediate for introducing this scaffold.

-

Kinase Inhibitors: Many kinase inhibitors utilize a hinge-binding moiety, often a heteroaromatic ring, which is coupled to a substituted phenyl ring. This boronic ester is an ideal reagent for synthesizing such compounds, allowing for the rapid exploration of structure-activity relationships (SAR).

-

GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The pyrrolidinone-phenyl structure can serve as a core fragment in the design of novel ligands for these receptors.

-

Materials Science: The rigid, well-defined structure of the biaryl products formed using this reagent makes it useful in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials.

Conclusion

This compound is a stable, reliable, and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a robust method for constructing C-C bonds, which is of paramount importance in the fields of drug discovery and materials science. By understanding the principles behind its synthesis and application, researchers can effectively leverage this reagent to accelerate their research and development programs.

References

-

Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Available from: [Link]

-

HPC Standards. This compound. Available from: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

American Elements. This compound. Available from: [Link]

-

ResearchGate. Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. Available from: [Link]

-

MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information - Supramolecular Assemblies of bay-Substituted Perylene Diimides in Solution and on Solid Substrate. Available from: [Link]

-

National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

-

Royal Society of Chemistry. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Available from: [Link]

-

PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Amino-9-Ethylcarbazole, Tech., 90%. Available from: [Link]

-

Medium. One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Available from: [Link]

-

ChemUniverse. This compound. Available from: [Link]

-

Laibo Chem. This compound , Package: 1g. Available from: [Link]

-

Organic Syntheses. Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of tetraaryl-p-benzoquinones by Suzuki–Miyaura cross-coupling reactions of tetrabromo-p-benzoquinone. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 4. researchgate.net [researchgate.net]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a compound of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its structure marries two key pharmacophores: the N-aryl pyrrolidinone motif and the versatile phenylboronic acid pinacol ester. The latter is a cornerstone of modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with high precision.[6] This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure elucidation of this molecule. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure scientific integrity.

Molecular Structure and Key Features

The target molecule, with the chemical formula C₁₆H₂₂BNO₃ and a molecular weight of 287.16 g/mol , possesses distinct structural features that dictate the analytical approach for its characterization.[1][2][4][7] The core components are:

-

A 1,4-disubstituted benzene ring: This aromatic core is the scaffold connecting the two key functional groups.

-

A 2-oxopyrrolidinyl group: This lactam ring is attached to the phenyl ring via a nitrogen-carbon bond.

-

A boronic acid pinacol ester: This functional group is crucial for its synthetic utility and presents unique analytical signatures.

A multi-faceted analytical approach is essential for the complete and unambiguous structural confirmation of this molecule. This guide will focus on a logical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Strategic Analytical Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques, each providing a unique piece of the structural puzzle. The overall workflow is designed to first confirm the molecular formula and connectivity, then to probe the finer details of the three-dimensional structure.

Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For the target compound, a suite of NMR experiments including ¹H, ¹³C, and ¹¹B NMR will provide a detailed picture of the molecular framework.

Predicted NMR Data

Based on known chemical shift increments for substituted phenylboronic acid pinacol esters and N-arylpyrrolidinones, the following table summarizes the expected NMR data for the target molecule.[8][9][10][11]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (HMBC) |

| Pyrrolidinone CH₂ (C3) | ~2.20 (quintet) | ~18.5 | H4 to C3, C5 |

| Pyrrolidinone CH₂ (C4) | ~2.65 (t) | ~32.8 | H3 to C4, C5 |

| Pyrrolidinone CH₂ (C5) | ~3.90 (t) | ~51.0 | H4 to C5 |

| Pinacol CH₃ | ~1.35 (s) | ~24.8 | H(pinacol) to C(pinacol) |

| Phenyl H (ortho to Pyrrolidinone) | ~7.60 (d) | ~120.5 | H(ortho) to C(ipso-N), C(ortho-B) |

| Phenyl H (ortho to Boronate) | ~7.80 (d) | ~136.0 | H(ortho) to C(ipso-B), C(ortho-N) |

| Pinacol C | - | ~84.0 | - |

| Phenyl C (ipso-N) | - | ~142.0 | - |

| Phenyl C (ipso-B) | - | ~130.0 (broad) | - |

| Pyrrolidinone C=O (C2) | - | ~175.0 | - |

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial experiment for confirming the presence and electronic environment of the boron atom. For a tricoordinate boronic ester, a single broad peak is expected.[9]

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹¹B | 25 - 35 | Broad singlet |

Experimental Protocol: NMR Sample Preparation

Given that boronic esters can be sensitive to hydrolysis, proper sample preparation is critical for obtaining high-quality NMR data.

-

Drying: Ensure the NMR tube is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator.

-

Solvent Selection: Use a high-purity deuterated solvent that has been stored over molecular sieves to minimize water content. Chloroform-d (CDCl₃) is a suitable choice.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound directly into the NMR tube.

-

Add ~0.6 mL of the deuterated solvent.

-

Cap the NMR tube and gently agitate to dissolve the sample. If the compound is suspected to be air-sensitive, this process should be carried out in a glovebox under an inert atmosphere.[12]

-

-

Acquisition: Acquire ¹H, ¹³C, ¹¹B, and 2D correlation spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, and its fragmentation pattern offers additional structural clues.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition of the target molecule.

| Ion | Calculated m/z | Elemental Composition |

| [M+H]⁺ | 288.1765 | C₁₆H₂₃BNO₃ |

| [M+Na]⁺ | 310.1584 | C₁₆H₂₂BNO₃Na |

Predicted Fragmentation Pattern

The fragmentation of the target molecule in the mass spectrometer is expected to proceed through several key pathways, primarily involving cleavage of the pyrrolidinone ring and the boronic ester group.[12][13][14][15]

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

Careful sample introduction is necessary to prevent degradation of the analyte.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

If the compound is air-sensitive, utilize an inert sampling technique, such as a glovebox and a sealed sample loop, to introduce the sample into the mass spectrometer without exposure to the atmosphere.[7][16][17][18]

-

-

Analysis:

-

Perform a full scan analysis to identify the molecular ion.

-

Conduct tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain the fragmentation pattern.

-

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide strong evidence for the structure, single-crystal X-ray crystallography offers the only unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Crystallization

Growing diffraction-quality single crystals is often the most challenging step.[3][19][20][21][22][23][24]

-

Purification: The compound must be of the highest possible purity.

-

Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.

-

Crystallization Methods:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Mounting and Data Collection: Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is collected and used to solve the crystal structure.

Conclusion

The structure elucidation of this compound requires a synergistic application of advanced analytical techniques. This guide has outlined a robust and logical workflow, from initial characterization by NMR and MS to definitive structural confirmation by X-ray crystallography. By understanding the principles behind each technique and following meticulous experimental protocols, researchers can confidently and accurately determine the structure of this and other complex organic molecules, paving the way for their application in drug discovery and materials science.

References

-

Staples, R.J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]

-

Dinger, M. & Klosin, J. (2015). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

-

Lachicotte, R.J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

-

Kyne, S.H., et al. (2022). Versatile, Cheap, Readily Modifiable Sample Delivery Method for Analysis of Air-/Moisture-Sensitive Samples Using Atmospheric Pressure Solids Analysis Probe Mass Spectrometry. Analytical Chemistry. [Link]

-

Organomation. Mass Spectrometry Sample Preparation Guide. [Link]

-

Advion Interchim Scientific. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques by iASAP Compact Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. [Link]

-

Metherall, J.P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

Boyle, P.D. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

-

ResearchGate. (2025). Analysis of air-, moisture- and solvent-sensitive chemical compounds by mass spectrometry using an inert atmospheric pressure solids analysis probe. [Link]

-

ChemUniverse. This compound. [Link]

-

AccelaChem. 1003309-09-8,this compound. [Link]

-

PubChem. 1-Phenylpyrrolidin-2-one. [Link]

-

Jackson, G. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]

-

American Elements. This compound. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

Wescott, C.R., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

-

The Royal Society of Chemistry. 1H and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

ResearchGate. (2025). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

PubMed Central. (2009). X-ray Crystallography. [Link]

-

HFC1016 | this compound. [Link]

-

Laibo Chem. This compound. [Link]

-

Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

-

National Institutes of Health. (E)-1-(4-Bromophenyl)but-2-en-1-one. [Link]

-

National Institute of Standards and Technology. 1-Propanone, 1-(4-bromophenyl)-. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. 1003309-09-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. americanelements.com [americanelements.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. PubChemLite - 2-(4-bromophenyl)-1-methylpyrrolidine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

- 7. 1-(4-Bromophenyl)pyrrolidin-2-one, 98% | Fisher Scientific [fishersci.ca]

- 8. rsc.org [rsc.org]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. spectrabase.com [spectrabase.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. application.wiley-vch.de [application.wiley-vch.de]

- 20. researchgate.net [researchgate.net]

- 21. 1-Phenyl-2-pyrrolidinone(4641-57-0) 1H NMR spectrum [chemicalbook.com]

- 22. N-Phenylpyrrolidine [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. spectrabase.com [spectrabase.com]

A Researcher's Guide to Sourcing and Qualification of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

This guide provides drug discovery and development professionals with a comprehensive overview of the commercial landscape, critical quality control measures, and application protocols for 4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester (CAS No. 1003309-09-8). The focus is on ensuring reagent integrity from procurement to reaction to maximize experimental reproducibility and success.

Chapter 1: The Commercial Landscape

This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds in the synthesis of complex molecular scaffolds.[1][2] Its commercial availability is robust, with numerous chemical suppliers offering various grades and quantities. However, purity, lead times, and available documentation can vary significantly, necessitating careful supplier selection.

A summary of representative commercial offerings is presented below. Researchers should always verify current stock and lead times directly with the supplier.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Purity | Available Quantities | Typical Lead Time |

| Arctom Scientific | 1003309-09-8 | 97% - 98% | 100mg, 250mg, 1g, 5g | ~8 days[3] |

| ChemUniverse | 1003309-09-8 | 95% | 250mg, 1g, 5g | 6 to 8 days[4] |

| American Elements | 1003309-09-8 | N/A | Research & Bulk | In-stock available[5] |

| Parchem | 1003309-09-8 | N/A | Bulk & Specialty | Inquire with supplier[6] |

| Laibo Chem | 1003309-09-8 | N/A | 100mg, 1g | Inquire with supplier[7][8] |

Chapter 2: Critical Reagent Qualification - Mitigating Hydrolysis

The single most significant challenge in the analysis and handling of aryl boronic acid pinacol esters is their susceptibility to hydrolysis, which cleaves the pinacol protecting group to yield the corresponding boronic acid.[1][9][10] This degradation can occur during storage if exposed to moisture or, more critically, during sample preparation and analysis under typical reversed-phase HPLC conditions.[1][10] The presence of the less reactive boronic acid impurity can lead to inconsistent reaction kinetics, lower yields, and complex product mixtures.

Therefore, performing an incoming quality control (QC) check is not merely recommended; it is essential for trustworthy and reproducible results.

Material Qualification Workflow

The following diagram outlines the logical workflow for qualifying a new batch of the reagent.

Caption: Workflow for incoming QC of boronic acid pinacol esters.

Experimental Protocol: Stability-Indicating RP-HPLC Analysis

This protocol is designed to minimize the on-column hydrolysis that plagues standard HPLC methods for boronic esters.[11][12] The key principles are the use of a non-aqueous, aprotic sample diluent and an HPLC mobile phase without acidic modifiers that can catalyze hydrolysis.[1][10]

1. Instrumentation and Columns:

-

HPLC system with UV detector (detection at 254 nm).

-

Recommended Column: A column with low silanol activity, such as Waters XTerra MS C18 or a ZIC-cHILIC column, is crucial to minimize on-column hydrolysis.[10][11][12]

2. Reagents and Sample Preparation:

-

Sample Diluent: Acetonitrile (ACN), HPLC grade. Aprotic solvents are essential for sample preparation to prevent premature hydrolysis.[10]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH ~8-9.

-

Mobile Phase B: Acetonitrile (ACN).

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1.0 mL of ACN. Vortex to ensure complete dissolution.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Gradient:

-

0-1 min: 20% B

-

1-8 min: Gradient from 20% B to 90% B

-

8-10 min: Hold at 90% B

-

10-11 min: Return to 20% B

-

11-15 min: Equilibrate at 20% B

-

4. Analysis and Interpretation:

-

The primary peak corresponds to the intact pinacol ester.

-

The key impurity to monitor for is the corresponding boronic acid, which will appear as an earlier-eluting, more polar peak.

-

A high-quality reagent should have a purity of >95% with the boronic acid impurity below the limit of detection or <1%.

Chapter 3: Application Protocol - Suzuki-Miyaura Cross-Coupling

Once qualified, the reagent is a reliable partner for Suzuki-Miyaura coupling. The following is a general protocol. Researchers must optimize conditions for their specific aryl halide and catalyst system. The primary consideration is the exclusion of water and oxygen to prevent both hydrolysis of the boronic ester and deactivation of the palladium catalyst.

Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. arctomsci.com [arctomsci.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. americanelements.com [americanelements.com]

- 6. parchem.com [parchem.com]

- 7. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 8. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 12. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester: Properties, Synthesis, and Advanced Applications in Medicinal Chemistry

Executive Summary

4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a specialized chemical building block of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure uniquely combines the stability and reactivity of a boronic acid pinacol ester with the pharmacologically relevant 2-pyrrolidinone motif. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and core applications. We will explore its foundational role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction for the synthesis of complex biaryl structures. Furthermore, this whitepaper will delve into its advanced utility in the burgeoning field of stimuli-responsive drug delivery systems, where the boronic ester linkage is ingeniously employed as a trigger for targeted release in oxidative stress environments.

Physicochemical Characterization and Molecular Rationale

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a solid, typically white to yellow in appearance, with a defined molecular structure that dictates its stability and reactivity.[1][2]

Key Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂BNO₃ | [1][3][4][5] |

| Molecular Weight | 287.17 g/mol | [4] |

| CAS Number | 1003309-09-8 | [1][3][4][5] |

| Physical State | Solid | [1][5] |

| IUPAC Name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one | [2] |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3=O | [2][3] |

Structural Analysis: A Tale of Three Moieties

The utility of this compound arises from the synergistic interplay of its three key structural components:

-

The Boronic Acid Pinacol Ester: This group is the reactive center for palladium-catalyzed cross-coupling reactions. The pinacol protecting group confers significant advantages over the free boronic acid. It enhances the compound's stability, making it resistant to air and moisture and preventing premature protodeboronation (a common side reaction).[6] This stability simplifies purification, handling, and storage, a critical consideration for reproducible synthetic protocols.[7]

-

The Phenyl Linker: The central benzene ring acts as a rigid scaffold, connecting the reactive boronic ester to the pyrrolidinone functional group. It is the core structure that will be incorporated into the new carbon-carbon bond formed during the cross-coupling reaction.

-

The 2-Oxo-1-pyrrolidinyl Group (Lactam): This moiety is a highly prevalent scaffold in modern pharmaceuticals due to its favorable properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. Its inclusion suggests that this building block is designed for the synthesis of molecules with specific biological targets in mind.

Caption: Key functional moieties of the title compound.

Synthesis and Handling

Synthetic Strategy: The Miyaura Borylation

The most direct and industrially scalable method for synthesizing aryl boronic esters is the Miyaura borylation reaction.[7] This palladium-catalyzed process involves the cross-coupling of an aryl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The choice of a mild base, such as potassium acetate (KOAc), is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed product with the starting aryl halide.[7]

Caption: Generalized workflow for Miyaura borylation synthesis.

General Synthesis Protocol

Self-Validating System: This protocol incorporates an inert atmosphere to protect the palladium catalyst from oxygen, and anhydrous conditions to prevent premature hydrolysis of the diboron reagent, ensuring reaction efficiency.

-

Vessel Preparation: A round-bottom flask is charged with 1-(4-bromophenyl)pyrrolidin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inerting: The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by three cycles of vacuum and backfill.

-

Reagent Addition: Anhydrous dioxane is added via syringe, followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: The mixture is heated to 80-100 °C and stirred vigorously until analysis (TLC or LC-MS) indicates complete consumption of the starting aryl bromide.

-

Workup: Upon cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the title compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This transformation is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceuticals and organic materials.[8]

The Palladium Catalytic Cycle

The reaction mechanism proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of catalyst, base, and solvent is critical for achieving high yields and depends heavily on the specific substrates being coupled.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Coupling with an Aryl Bromide

Causality: This protocol uses a palladium catalyst with bulky phosphine ligands (dppf), which promotes the oxidative addition step and stabilizes the catalytic species. A carbonate base is strong enough to facilitate transmetalation without causing significant side reactions. The addition of water can sometimes accelerate the reaction by aiding base solubility and influencing the transmetalation mechanism.[8]

-

Reactant Loading: To a reaction vial, add this compound (1.2 eq), the aryl bromide partner (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

-

Solvent Addition: Add a mixture of an organic solvent (e.g., Dioxane or Toluene) and water (typically a 4:1 to 10:1 ratio).

-

Inerting: De-gas the solution by bubbling argon through it for 10-15 minutes.

-

Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 2-16 hours. Monitor progress by LC-MS.

-

Workup & Purification: After cooling, perform a standard aqueous workup as described in section 2.2, followed by purification via column chromatography or recrystallization to obtain the desired biaryl product.

Advanced Application: ROS-Responsive Drug Delivery

A cutting-edge application of phenylboronic esters is in the design of "smart" drug delivery systems. Many disease states, including inflammation and cancer, are characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[9] The boronic ester linkage is susceptible to oxidative cleavage by H₂O₂, providing a mechanism for triggered drug release specifically at the site of disease.[10]

Mechanism of ROS-Triggered Cleavage

The presence of H₂O₂ facilitates the oxidation of the carbon-boron bond, leading to a rearrangement and subsequent hydrolysis that cleaves the boronic ester from its parent molecule. This converts the boronate into a hydroxyl group, fundamentally changing the molecule's properties. In a drug delivery context, this cleavage can destabilize a nanoparticle or break a linker, releasing an encapsulated therapeutic agent.[9][10]

Caption: ROS-mediated cleavage of a phenylboronic pinacol ester (PBPE) linker.

Case Study: Nanoparticles for Periodontitis Treatment

A recent study demonstrated this principle by developing a ROS-responsive drug delivery system for treating periodontitis, an inflammatory disease characterized by high oxidative stress.[9][11]

-

System Design: Researchers modified hyaluronic acid (HA) with a phenylboronic acid pinacol ester (PBAP) to create a ROS-responsive polymer.[9]

-

Drug Encapsulation: This polymer was used to encapsulate curcumin, a potent anti-inflammatory and antimicrobial agent, forming nanoparticles (HA@CUR NPs).[9]

-

Triggered Release: In the high-ROS environment of inflamed periodontal tissue, the boronic ester linkers were cleaved, causing the nanoparticles to break down and rapidly release their curcumin payload.[9]

-

Outcome: This targeted delivery resulted in more pronounced anti-inflammatory and anti-oxidative stress effects compared to the free drug, highlighting the potential of this chemistry for developing advanced, targeted therapeutics.[11]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its primary role in Suzuki-Miyaura coupling provides a reliable pathway for synthesizing complex molecules containing the valuable 2-pyrrolidinone scaffold. Beyond this, its susceptibility to oxidative cleavage opens new frontiers in the development of intelligent drug delivery systems that can respond to specific disease microenvironments. For researchers and scientists in drug development, a comprehensive understanding of this building block's properties and reactivity is essential for leveraging its full potential in creating next-generation therapeutics.

References

-

This compound | CAS 1003309-09-8. American Elements. [Link]

-

This compound. ChemUniverse. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

-

Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

-

1003309-09-8 | this compound. Huatong Chemical. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. ACS Publications. [Link]

-

CAS 1003309-09-8 | this compound. Huatong Chemical. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

This compound | CAS 1003309-09-8. American Elements. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PMC - NIH. [Link]

-

The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. PubMed. [Link]

-

Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry (RSC Publishing). [Link]

Sources

- 1. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 2. americanelements.com [americanelements.com]

- 3. americanelements.com [americanelements.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage and Handling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, aryl boronic acid derivatives are indispensable tools, particularly in the realm of carbon-carbon bond formation. Among these, 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester stands out as a versatile intermediate. However, its utility is intrinsically linked to its chemical integrity. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, moving beyond rudimentary recommendations to offer a deeper understanding of its degradation pathways and the scientific rationale behind its proper handling.

Chemical Profile and Intrinsic Stability

This compound is a white to yellow solid with the molecular formula C₁₆H₂₂BNO₃. The pinacol ester functional group serves as a protecting group for the more labile boronic acid, enhancing its stability and making it amenable to a wider range of reaction conditions and purification techniques. However, it is not immune to degradation. The presence of the electron-donating pyrrolidinone moiety on the phenyl ring influences the electronic properties of the boronic ester, which can affect its stability, particularly towards hydrolysis.

Key Structural Features:

-

Aryl Boronic Acid Pinacol Ester: The boron atom is protected by a pinacol group, forming a five-membered dioxaborolane ring. This steric hindrance and electronic stabilization are key to its improved stability over the free boronic acid.

-

N-Aryl Lactam (Pyrrolidinone): The nitrogen atom of the pyrrolidinone ring is directly attached to the phenyl ring. The lone pair of electrons on the nitrogen can be delocalized into the aromatic system, increasing the electron density of the ring.

Principal Degradation Pathways

Understanding the potential routes of degradation is paramount to establishing effective storage and handling protocols. For this compound, the primary concerns are hydrolysis and oxidation.

Hydrolytic Degradation

The most common degradation pathway for boronic acid pinacol esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester, regenerating the corresponding boronic acid and pinacol. This reaction is often catalyzed by the presence of moisture and can be influenced by pH.

The general mechanism involves the nucleophilic attack of water on the Lewis acidic boron atom. The presence of the electron-donating pyrrolidinone group can modulate the rate of hydrolysis. By increasing the electron density on the phenyl ring, it can slightly decrease the Lewis acidity of the boron atom, potentially slowing down the rate of hydrolysis compared to analogues with electron-withdrawing groups.

A Technical Guide to the Safe Handling of 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester

Executive Summary

4-(2-Oxo-1-pyrrolidinyl)phenylboronic acid pinacol ester is a sophisticated bifunctional building block increasingly utilized in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Its structure combines a versatile boronic ester for cross-coupling reactions with a pyrrolidinone moiety, offering unique properties for drug discovery and development. The safe and effective use of this reagent is paramount to ensuring both experimental success and, more importantly, the health and safety of laboratory personnel. This guide provides an in-depth analysis of the compound's safety profile, handling protocols, and emergency procedures, synthesized from data on structurally analogous boronic acid pinacol esters. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage the risks associated with this compound confidently.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a chemical's physical properties are the foundation of a robust safety protocol. This compound is a solid at room temperature and possesses characteristics that necessitate specific handling and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 1003309-09-8 | [1][2][3][4] |

| Molecular Formula | C₁₆H₂₂BNO₃ | [1][3][4] |

| Molecular Weight | 287.16 g/mol | [3] |

| Appearance | White to yellow solid | [3] |

| Predicted Boiling Point | 478.0 ± 28.0 °C at 760 Torr | [3] |

| Predicted Density | 1.12 ± 0.1 g/cm³ | [2][3] |

Hazard Assessment and GHS Classification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard profile can be constructed by examining data from structurally similar phenylboronic acid pinacol esters.[5][6][7] The following classifications are based on these analogues and represent the expected hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[6][7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |

Hazard Pictogram:

Interpretation of Hazards for Laboratory Practice:

-

H302 (Harmful if swallowed): Accidental ingestion of even small quantities can cause illness. This underscores the critical importance of prohibiting eating, drinking, and smoking in the laboratory and practicing stringent personal hygiene.[5][8]

-

H315 (Causes skin irritation): Direct contact with the solid or its solutions can lead to redness, itching, or inflammation. This necessitates the consistent use of appropriate chemical-resistant gloves.[6]

-

H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This risk makes the use of safety goggles or a face shield mandatory.[6]

-

H335 (May cause respiratory irritation): Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid powder must be performed in a certified chemical fume hood to prevent aerosolization and inhalation.[6]

Workflow for Pre-Use Risk Assessment

Before handling this compound, a thorough risk assessment is essential. The following diagram outlines a logical workflow to ensure all safety aspects are considered.

Caption: Risk assessment workflow before handling the compound.

Safe Handling and Exposure Control

Effective control of exposure is achieved through a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

Engineering Controls

-

Ventilation: All manipulations of the solid compound that could generate dust, such as weighing or transferring, must be conducted inside a certified chemical fume hood.[6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[9] A face shield should be considered for larger-scale operations.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[8][10] Dispose of contaminated gloves properly and wash hands thoroughly after removal.

-

Skin and Body Protection: A flame-retardant lab coat must be worn and kept fastened. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

-

Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. If dust generation is unavoidable or in the event of a ventilation failure, a NIOSH-approved N95 (or equivalent) particulate respirator must be used.

Diagram: PPE Selection Guide

Caption: PPE selection based on the experimental task.

Standard Operating Protocol for Handling

Adherence to a strict protocol minimizes risks. Boronic acid pinacol esters are notably sensitive to moisture, which can cause hydrolysis to the corresponding boronic acid, affecting reactivity and purity.

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

-

Equilibration: Allow the sealed container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Transfer: Conduct all weighing and transfer operations within the fume hood. Use spatulas and weighing paper to handle the solid. Avoid scooping directly from the bottle with a spatula that has been exposed to air to prevent contamination of the bulk material. Use techniques that minimize dust generation.